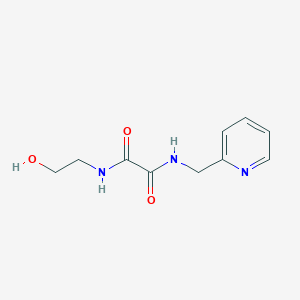
N-(2-hydroxyethyl)-N'-(2-pyridinylmethyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxyethyl)-N'-(2-pyridinylmethyl)ethanediamide, also known as HEPMD, is a chemical compound that has been extensively studied for its potential applications in various fields of science. It is a chelating agent that has been found to be effective in the removal of heavy metals from contaminated environments. In addition, HEPMD has been shown to have potential therapeutic applications due to its ability to bind to metal ions in biological systems. In
Mechanism of Action
N-(2-hydroxyethyl)-N'-(2-pyridinylmethyl)ethanediamide acts as a chelating agent, which means that it binds to metal ions and forms a stable complex that can be easily removed from the system. N-(2-hydroxyethyl)-N'-(2-pyridinylmethyl)ethanediamide forms a complex with metal ions through the nitrogen atoms in the ethylenediamine moiety and the oxygen atom in the hydroxyethyl group. The stability of the N-(2-hydroxyethyl)-N'-(2-pyridinylmethyl)ethanediamide-metal complex is dependent on various factors, such as the pH, temperature, and concentration of the metal ions.
Biochemical and Physiological Effects:
N-(2-hydroxyethyl)-N'-(2-pyridinylmethyl)ethanediamide has been shown to have a low toxicity profile and is generally well-tolerated in biological systems. N-(2-hydroxyethyl)-N'-(2-pyridinylmethyl)ethanediamide has been found to be effective in reducing the toxicity of heavy metals in various animal models. In addition, N-(2-hydroxyethyl)-N'-(2-pyridinylmethyl)ethanediamide has been shown to have antioxidant properties, which may contribute to its potential therapeutic applications.
Advantages and Limitations for Lab Experiments
N-(2-hydroxyethyl)-N'-(2-pyridinylmethyl)ethanediamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. N-(2-hydroxyethyl)-N'-(2-pyridinylmethyl)ethanediamide has a high affinity for metal ions, which makes it an effective chelating agent for the removal of heavy metals from contaminated environments. However, N-(2-hydroxyethyl)-N'-(2-pyridinylmethyl)ethanediamide has some limitations for lab experiments. It is a relatively new compound that has not been extensively studied in biological systems. In addition, the stability of the N-(2-hydroxyethyl)-N'-(2-pyridinylmethyl)ethanediamide-metal complex is dependent on various factors, which may affect the reproducibility of experimental results.
Future Directions
There are several future directions for research on N-(2-hydroxyethyl)-N'-(2-pyridinylmethyl)ethanediamide. One potential area of research is the development of N-(2-hydroxyethyl)-N'-(2-pyridinylmethyl)ethanediamide-based therapies for the treatment of metal toxicity, cancer, and neurodegenerative diseases. Another area of research is the optimization of the synthesis method for N-(2-hydroxyethyl)-N'-(2-pyridinylmethyl)ethanediamide to improve yield and reduce cost. Additionally, further research is needed to understand the mechanism of action of N-(2-hydroxyethyl)-N'-(2-pyridinylmethyl)ethanediamide and the factors that affect the stability of the N-(2-hydroxyethyl)-N'-(2-pyridinylmethyl)ethanediamide-metal complex.
Synthesis Methods
N-(2-hydroxyethyl)-N'-(2-pyridinylmethyl)ethanediamide can be synthesized through a multistep process that involves the reaction of 2-pyridinecarboxaldehyde with ethylenediamine to form a Schiff base, which is then reduced with sodium borohydride to produce the final compound. The yield of N-(2-hydroxyethyl)-N'-(2-pyridinylmethyl)ethanediamide can be improved by optimizing the reaction conditions, such as the temperature, solvent, and reaction time.
Scientific Research Applications
N-(2-hydroxyethyl)-N'-(2-pyridinylmethyl)ethanediamide has been widely studied for its potential applications in various fields of science. One of the most significant applications of N-(2-hydroxyethyl)-N'-(2-pyridinylmethyl)ethanediamide is in the removal of heavy metals from contaminated environments. N-(2-hydroxyethyl)-N'-(2-pyridinylmethyl)ethanediamide has been found to be effective in the removal of metals such as lead, cadmium, and mercury from water and soil. In addition, N-(2-hydroxyethyl)-N'-(2-pyridinylmethyl)ethanediamide has been shown to have potential therapeutic applications due to its ability to bind to metal ions in biological systems. N-(2-hydroxyethyl)-N'-(2-pyridinylmethyl)ethanediamide has been studied for its potential use in the treatment of metal toxicity, cancer, and neurodegenerative diseases.
properties
IUPAC Name |
N-(2-hydroxyethyl)-N'-(pyridin-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c14-6-5-12-9(15)10(16)13-7-8-3-1-2-4-11-8/h1-4,14H,5-7H2,(H,12,15)(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRQHOIKXNZUFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Hydroxyethyl)-N'-[(pyridin-2-YL)methyl]ethanediamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-bromophenyl)-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B4962029.png)
![(1-benzothien-2-ylmethyl){[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine](/img/structure/B4962034.png)
![5-(4-bromophenyl)-3-(3-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4962038.png)
![2-(3,5-dimethyl-4-isoxazolyl)-N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]acetamide](/img/structure/B4962041.png)
![1,1'-[1,3-propanediylbis(oxy)]bis(4-chloro-2,6-dimethylbenzene)](/img/structure/B4962055.png)
![4-({1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)-N-(2-pyridinylmethyl)benzamide](/img/structure/B4962066.png)

![ethyl 4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4962087.png)
![4-chloro-N-{3-[(4-nitrophenyl)amino]propyl}benzenesulfonamide](/img/structure/B4962096.png)
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B4962102.png)

![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4962122.png)